1-Bromo-2-[1-(trifluoromethyl)cyclopropyl]benzene
Description
1-Bromo-2-[1-(trifluoromethyl)cyclopropyl]benzene is an organic compound with the molecular formula C10H8BrF3 and a molecular weight of 265.07 g/mol . This compound features a benzene ring substituted with a bromine atom and a trifluoromethylcyclopropyl group, making it a valuable building block in organic synthesis and various chemical research applications .
Properties
IUPAC Name |
1-bromo-2-[1-(trifluoromethyl)cyclopropyl]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3/c11-8-4-2-1-3-7(8)9(5-6-9)10(12,13)14/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTQDHFGAWIWHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2Br)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Bromo-2-[1-(trifluoromethyl)cyclopropyl]benzene typically involves the bromination of 2-[1-(trifluoromethyl)cyclopropyl]benzene. This reaction can be carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under controlled conditions . Industrial production methods may involve more scalable processes, including the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-Bromo-2-[1-(trifluoromethyl)cyclopropyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The trifluoromethylcyclopropyl group can undergo oxidation or reduction reactions, although these are less common.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and bases such as potassium carbonate (K2CO3) for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-2-[1-(trifluoromethyl)cyclopropyl]benzene is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 1-Bromo-2-[1-(trifluoromethyl)cyclopropyl]benzene in chemical reactions involves the activation of the bromine atom for nucleophilic substitution or coupling reactions. The trifluoromethylcyclopropyl group can influence the reactivity and stability of the compound, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar compounds to 1-Bromo-2-[1-(trifluoromethyl)cyclopropyl]benzene include:
1-Bromo-2,4,5-trifluorobenzene: This compound has multiple fluorine atoms on the benzene ring, which can affect its reactivity and applications.
1-Bromo-4-[1-(trifluoromethyl)cyclopropyl]benzene: This isomer has the bromine atom in a different position, which can lead to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and makes it suitable for targeted synthetic applications .
Biological Activity
1-Bromo-2-[1-(trifluoromethyl)cyclopropyl]benzene is an organic compound characterized by a bromine atom attached to a benzene ring, which is further substituted with a cyclopropyl group containing a trifluoromethyl moiety. Its molecular formula is CHBrF, and it has a molecular weight of 265.07 g/mol. The unique structural features of this compound suggest potential reactivity and biological activity, making it a subject of interest in medicinal chemistry and materials science.
The compound can be synthesized through various methods, including free radical bromination, nucleophilic substitution, and oxidation at the benzylic position. Techniques such as NMR, HPLC, LC-MS, and UPLC are employed to analyze the reaction outcomes. The synthesis pathways highlight the versatility available for producing this compound, which is crucial for exploring its biological activities.
Biological Activity Overview
While specific biological activities of this compound are not extensively documented, its structural analogs have been investigated for various pharmacological properties. Compounds with similar structures have shown potential as enzyme inhibitors and in modulating receptor activities. This indicates that this compound may also exhibit noteworthy biological effects.
Potential Biological Activities
- Enzyme Inhibition : Structural analogs have demonstrated efficacy as inhibitors for various enzymes.
- Receptor Modulation : Similar compounds have been shown to interact with different receptors, suggesting potential therapeutic applications.
- Antimicrobial Activity : Some derivatives exhibit activity against microbial pathogens, indicating possible use in treating infections.
Comparative Analysis of Structural Analogues
To better understand the potential biological activity of this compound, it is beneficial to compare it with structurally related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Bromo-4-(trifluoromethyl)benzene | Lacks cyclopropyl group | Different reactivity profile |
| 1-Bromo-4-(trifluoromethoxy)benzene | Contains trifluoromethoxy instead | Variations in chemical properties |
| 1-Bromo-4-cyclopropylbenzene | Lacks trifluoromethyl group | Altered reactivity and potential applications |
| 1-Bromo-3-[2-(trifluoromethyl)cyclopropyl]benzene | Different position of bromine | May exhibit different biological activities |
| 1-Bromo-4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzene | Contains a different substituent | Unique steric effects and reactivity |
Case Studies and Research Findings
Research on similar compounds has provided insights into their biological mechanisms. For instance:
- A study on trifluoromethyl-substituted compounds revealed their potential as dual inhibitors for specific enzymes (BCAT1/BCAT2), showcasing significant selectivity and potency .
- Another investigation highlighted the structural modifications that enhanced metabolic stability and efficacy against Mycobacterium tuberculosis in related compounds .
These findings suggest that the unique trifluoromethyl cyclopropyl substituent in this compound could influence its biological interactions significantly.
Q & A
Q. How can isotopic labeling (e.g., deuterium) aid in mechanistic studies of this compound?
- Methodological Answer : Synthesize deuterated analogs (e.g., 1-Bromo-4-[1-(trifluoromethyl)cyclopropyl-2,2-d]benzene) via deuterated solvents (DO) or reagents (LiAlD). Use H NMR to track hydrogen/deuterium exchange during reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
